

An In-depth Technical Guide to 5-Methoxybenzofuran: Identification, Characterization, and Synthesis

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Compound of Interest

Compound Name: **5-Methoxybenzofuran**

Cat. No.: **B076594**

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This guide provides a comprehensive technical overview of **5-Methoxybenzofuran**, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer field-proven insights into the causality behind its identification, characterization, and synthesis.

Core Identification and Physical Properties

5-Methoxybenzofuran is a heterocyclic aromatic organic compound that serves as a valuable building block in medicinal chemistry and materials science.^[1] Its structural motif is found in a variety of biologically active natural products and synthetic compounds.^{[1][2][3]} Accurate identification is the foundational step for any research or development application.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

- CAS Number: 13391-28-1^[4]

A summary of its key physical and chemical properties is presented below for quick reference and validation.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₂	PubChem[4]
Molecular Weight	148.16 g/mol	PubChem[4]
IUPAC Name	5-methoxy-1-benzofuran	PubChem[4]
Appearance	Not specified; likely a liquid or low-melting solid	General chemical knowledge
XLogP3-AA	2.3	PubChem[4]
Exact Mass	148.052429494 Da	PubChem[4]

Analytical Characterization: A Multi-Technique Approach

The unequivocal identification of **5-Methoxybenzofuran** relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Causality in NMR: The position of a signal (chemical shift, δ) in an NMR spectrum is dictated by the electron density around the nucleus. Electron-withdrawing groups (like the oxygen atom in the furan ring) "deshield" nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, electron-donating groups (like the methoxy group) "shield" nuclei, shifting their signals to lower chemical shifts (upfield).

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For **5-Methoxybenzofuran**, we expect to see signals corresponding to the aromatic

protons on the benzene ring, the protons on the furan ring, and the protons of the methoxy group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. Proton-decoupled ¹³C NMR will show a single peak for each unique carbon atom in the molecule. Spectral data is available from sources like SpectraBase.[4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the exact molecular weight, which is a critical validation point.

Causality in MS: In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a predictable manner. The fragmentation pattern is a "fingerprint" that is characteristic of the molecule's structure. The most abundant ion is the molecular ion (M^+), which corresponds to the intact molecule's mass.[5]

For **5-Methoxybenzofuran** ($C_9H_8O_2$), the expected key signals are:

- Molecular Ion (M^+): $m/z = 148$, corresponding to the molecular weight.[4]
- Key Fragment: $m/z = 133$, corresponding to the loss of a methyl group ($-CH_3$) from the methoxy moiety.[4]

The presence of both the molecular ion at m/z 148 and a significant fragment at m/z 133 provides strong evidence for the compound's identity. This technique is often coupled with Gas Chromatography (GC-MS) for simultaneous separation and identification of components in a mixture.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate (stretch, bend). It is particularly useful for identifying the presence of specific functional groups.

Causality in IR: The frequency of radiation absorbed is specific to the type of bond and the atoms it connects. For example, a C=O double bond will absorb at a different frequency than a

C-O single bond.

For **5-Methoxybenzofuran**, key expected absorption bands include:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretch. This is a key indicator of an aromatic system.[9]
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic C=C stretching vibrations within the benzene and furan rings.[9]
- $\sim 1260\text{-}1050\text{ cm}^{-1}$: C-O stretching, characteristic of the ether linkages in the furan ring and the methoxy group.[9]

The combination of these techniques provides a robust and self-validating workflow for the identification of **5-Methoxybenzofuran**.

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References

- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 4. 5-Methoxybenzofuran | C9H8O2 | CID 25943 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 5. Structural confirmation of position isomers 2-(2-methylaminopropyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 9. uanlch.vscht.cz [uanlch.vscht.cz]

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